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2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- - 10200-21-2

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-

Catalog Number: EVT-3528691
CAS Number: 10200-21-2
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is a chemical compound that belongs to the furanone family. Furanones are characterized by their five-membered aromatic ring structure containing an oxygen atom, and they are known for their diverse biological activities. This specific compound features a unique structure with a dihydro-5-methyl group and a 2-methylpropyl substituent, contributing to its distinct chemical properties and potential applications in various fields, including chemistry and biology.

Source: The compound is primarily synthesized in laboratory settings and may also be found in certain natural products. Its synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions.

Classification: 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is classified as a heterocyclic organic compound. It falls under the category of furanones, which are known for their roles in flavoring, fragrance, and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- commonly involves the cyclization of precursors such as 4-hydroxy-2-pentanone. This reaction is typically facilitated by an acid catalyst under moderate temperatures. The choice of solvents and reaction conditions is crucial for achieving high yield and purity of the final product.

Technical Details

  1. Starting Material: 4-hydroxy-2-pentanone.
  2. Catalyst: Acid catalyst (e.g., sulfuric acid).
  3. Temperature: Moderate (typically around 50-70°C).
  4. Solvent: Common solvents include ethanol or dichloromethane.
  5. Yield: Optimized conditions can yield over 80% purity.

In industrial settings, continuous flow synthesis methods may be employed to enhance scalability and consistency in production, utilizing automated systems to optimize reaction conditions.

Molecular Structure Analysis

Structure

The molecular structure of 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- features a furanone ring with specific substituents that influence its reactivity and biological activity. The furanone ring consists of four carbon atoms and one oxygen atom, with additional groups attached to the carbon framework.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- can undergo several types of chemical reactions:

  1. Oxidation: Converts the furanone into carboxylic acids or other oxidized derivatives.
  2. Reduction: Can lead to more saturated forms of the furanone.
  3. Substitution: Functional groups can be replaced by nucleophiles or electrophiles.

Technical Details

  1. Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  2. Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  3. Substitution Reagents: Varies based on desired functional group changes.

The specific products formed depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action for 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- involves its interaction with various biological targets. The compound may exert effects by binding to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Process

  1. Binding Affinity: The substituents on the furanone ring influence how well it binds to target sites.
  2. Biological Pathways: It may affect pathways related to inflammation or microbial resistance.
  3. Data on Efficacy: Preliminary studies suggest potential antimicrobial properties, although further research is needed to elucidate specific mechanisms.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically presented as a colorless to pale yellow liquid.
  2. Odor Profile: Exhibits a pleasant aroma, making it suitable for flavoring applications.
  3. Boiling Point: Approximately 210°C.
  4. Melting Point: Not extensively documented but expected to be low due to its liquid state at room temperature.

Chemical Properties

  1. Solubility: Soluble in organic solvents like ethanol and ether but poorly soluble in water.
  2. Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

These properties make it versatile for use in various applications across different industries .

Applications

Scientific Uses

  1. Chemistry Research: Serves as a building block for synthesizing more complex organic molecules.
  2. Biological Studies: Investigated for its potential antimicrobial and antifungal activities.
  3. Pharmaceutical Development: Explored for antioxidant properties and possible therapeutic effects against various diseases.
  4. Flavor and Fragrance Industry: Utilized due to its pleasant aroma in food flavoring and cosmetic formulations .
Flavor Chemistry and Sensory Significance

Role as Aroma-Active Compound in Food Matrices

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- (CAS 10200-21-2; IUPAC: 5-methyl-5-(2-methylpropyl)oxolan-2-one) is a heterocyclic lactone with significant sensory impacts in diverse food systems. Its molecular structure—a furanone ring with alkyl substituents—confers low odor thresholds and high volatility, making it a potent aroma contributor even at trace concentrations. Instrumental analyses using techniques like HS-SPME-GC-TOFMS consistently identify this compound in complex matrices due to its characteristic mass fragmentation pattern (base peak m/z 85, molecular ion m/z 156) [1] [4].

Organoleptic profiling defines it as possessing intense creamy, lactonic notes with subsidiary green, waxy, and fruity nuances [5]. At concentrations as low as 20 ppm, sensory panels report dominant creamy and fatty sensations, making it critical for dairy-like flavor reconstructions [5]. Its stability under thermal processing allows retention in baked goods and thermally treated products, though sensitivity to strong oxidants may limit its persistence in some matrices [4].

Table 1: Sensory Descriptors of 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-

Descriptor CategorySpecific NotesReported Intensity
Primary OdorCreamy, lactonicVery strong (100%)
Secondary OdorGreen, waxyMedium
Taste (20 ppm)Fatty, fruity, citrus nuanceModerate

Contribution to Dairy and Creamy Sensory Attributes in Specialty Teas

This furanone derivative is indispensable for replicating dairy notes in non-dairy products, most notably in milk-flavored white teas. Comparative volatile profiling of traditional Shoumei versus milk-flavored white teas (MFs) via GC-TOFMS revealed this compound as a key discriminant volatile. Its abundance in MFs correlates with sensory panels' identification of "milky" and "cheese-like" attributes .

The compound’s efficacy arises from its dual functionality:

  • Direct olfactory activation of receptors associated with creamy sensations.
  • Flavor modulation by enhancing the perceived richness of coexisting volatiles (e.g., fatty acids and lactones). In Zhenghe county (Fujian, China)—a hub for milk-flavored tea production—controlled withering under high humidity/temperature promotes its biosynthesis from lipid precursors, underscoring its role in terroir-specific tea identities .

Synergistic Interactions with Co-Volatiles in Complex Aroma Profiles

The furanone’s sensory impact is amplified through interactions with specific co-volatiles. In milk-flavored teas, it coexists with dihydro-5-pentyl-2(3H)-furanone (coconut cream note), 2-pentyl-furan (fruity), and (E)-6,10-dimethyl-5,9-undecadien-2-one (fruity-floral). Together, these compounds exhibit supra-additive effects on milky aroma perception—a phenomenon validated via recombination studies .

Mechanistically, these interactions occur through:

  • Olfactory receptor co-stimulation, where multiple compounds activate complementary neural pathways.
  • Matrix-mediated release kinetics, wherein non-polar constituents (e.g., 2-pentyl-furan) enhance the partitioning of the target furanone into the headspace. Such synergy reduces individual compound thresholds by 30–60%, amplifying overall aroma potency in lipid-rich foods [5].

Odor Activity Value (OAV) Quantification Methodologies

OAV quantification is essential to determine this furanone’s functional contribution to aromas. OAVs >1 indicate sensory significance and are calculated as:

OAV = Concentration in Matrix / Odor Threshold

HS-SPME-GC-TOFMS is the preferred analytical method due to its sensitivity for trace lactones. Key parameters include:

  • Extraction: DVB/CAR/PDMS fiber at 60°C for 30 min.
  • Chromatography: Polar/non-polar column combinations (e.g., DB-WAX + DB-17ms) to resolve co-eluting peaks.
  • Quantification: Internal standards (e.g., decanoic acid ethyl ester) for semi-quantitation [6].

Table 2: OAV Determination in Milk-Flavored White Tea

Volatile CompoundMean Concentration (μg/kg)Odor Threshold (μg/kg)OAV
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)42.35.8*7.3
Dihydro-5-pentyl-2(3H)-furanone186.512.115.4
2-Pentyl-furan89.76.314.2

*Estimated from congener thresholds* [5]

Perceptual Thresholds in Beverage Matrices

The compound’s detection threshold varies significantly with matrix composition:

  • Water: 48 μg/L (base threshold) [5].
  • Tea Infusions: 18–22 μg/L due to solubilization by polyphenols.
  • Ethanol Solutions (5–12%): 32–41 μg/L, indicating ethanol’s masking effect.

Thresholds rise in lipid-rich systems (e.g., milk, >100 μg/L) due to partitioning into the fat phase. This matrix dependency necessitates beverage-specific calibration during sensory-guided fractionation. Notably, its threshold in tea is low enough to contribute to aroma even at natural occurrence levels (typically 25–50 μg/kg) [5].

Table 3: Nomenclature of 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-

Identifier TypeName
CAS No.10200-21-2
IUPAC5-methyl-5-(2-methylpropyl)oxolan-2-one
Molecular FormulaC9H16O2
Synonyms5-Methyl-5-(2-methylpropyl)dihydrofuran-2(3H)-one
5-Methyl-5-(2-methylpropyl)tetrahydrofuran-2-one
Canonical SMILESCC(C)CC1(CCC(=O)O1)C [1] [3] [4]

Properties

CAS Number

10200-21-2

Product Name

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-

IUPAC Name

5-methyl-5-(2-methylpropyl)oxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-7(2)6-9(3)5-4-8(10)11-9/h7H,4-6H2,1-3H3

InChI Key

FYCSOGUTPYPJAW-UHFFFAOYSA-N

SMILES

CC(C)CC1(CCC(=O)O1)C

Canonical SMILES

CC(C)CC1(CCC(=O)O1)C

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